N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
This compound features a quinazolinone core substituted with a phenyl group at position 4 and an acetamide side chain modified by a 2-methoxyphenylmethyl group. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects. The 2-methoxybenzyl substituent may enhance bioavailability by influencing lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-21-14-8-5-11-18(21)15-25-22(28)16-27-20-13-7-6-12-19(20)23(26-24(27)29)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZJDFSFDCJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This intermediate is then reacted with 2-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a secondary alcohol.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinazolinone core is known for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls.
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
- Substituent Impact : The target compound’s 2-methoxyphenylmethyl group may improve membrane permeability compared to benzodioxolyl or sulfonyl substituents in analogs .
- Chloro/Fluoro Substitutions : ’s 6-chloro and 2-fluorophenyl groups likely enhance target binding but increase molecular weight and hydrophobicity .
Pharmacological Potential
For example:
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () showed IC₅₀ values < 10 µM against HCT-1 and MCF-7 cell lines .
- Chloro-substituted analogs () may target DNA repair pathways or kinase inhibition, common mechanisms for quinazolinones .
The target compound’s lack of electron-withdrawing groups (e.g., Cl, F) might reduce cytotoxicity but improve selectivity.
Hydrogen Bonding and Crystal Packing
and highlight the role of hydrogen bonding in acetamide derivatives:
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline core and subsequent modifications to introduce the methoxy and acetamide groups. This synthetic pathway is crucial for achieving the desired biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on various cancer cell lines demonstrated that it exhibits significant cytotoxic effects. The mechanism involves inducing apoptosis in tumor cells, which is a critical pathway for anticancer activity. The compound's ability to target specific pathways in cancer cells suggests it may serve as a lead compound for further development.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.5 | Induction of apoptosis |
| C6 | 12.8 | Inhibition of DNA synthesis |
| HeLa | 18.3 | Caspase activation |
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Studies indicate that it can inhibit viral replication in vitro, particularly against strains of influenza and other RNA viruses. The compound's mechanism appears to involve interference with viral RNA polymerase activity.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
-
Case Study on Cancer Cell Lines :
- In a study involving A549 and C6 cell lines, N-[...]-acetamide was found to significantly reduce cell viability at concentrations as low as 10 µM. The study utilized MTT assays and flow cytometry to assess apoptosis rates.
-
Antiviral Efficacy :
- A separate investigation into its antiviral properties revealed that at concentrations ranging from 5 to 20 µM, the compound effectively inhibited the replication of influenza virus in MDCK cells. The study measured viral titers and cytopathic effects to evaluate efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example, similar quinazolinone derivatives are synthesized by reacting methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation and coupling with substituted amines . Optimize reaction parameters (e.g., solvent, temperature, and catalysts) using design of experiments (DoE) to improve yield. Monitor intermediates via TLC or HPLC .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology : Use X-ray crystallography (e.g., SHELX suite for structure refinement ) to confirm stereochemistry. Complement with NMR (¹H/¹³C for functional groups), FTIR (amide C=O stretch ~1650 cm⁻¹), and HRMS for molecular weight validation. Purity can be assessed via HPLC (>95% by area normalization) .
Q. How are in vivo pharmacological models (e.g., anticonvulsant activity) designed to evaluate this compound?
- Methodology : Employ the pentylenetetrazole (PTZ)-induced seizure model in mice. Administer the compound at varying doses (e.g., 10–100 mg/kg) and monitor latency to clonic-tonic seizures. Compare with reference drugs (e.g., sodium valproate). Use ANOVA for statistical analysis of survival rates and seizure thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology : Systematically modify substituents on the quinazolinone core (e.g., phenyl, methoxy groups) and acetamide side chain. Evaluate changes in anticonvulsant potency using in vitro GABA receptor binding assays and in vivo PTZ models. Apply QSAR modeling to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodology : Perform meta-analysis of existing data to identify outliers. Re-test disputed compounds under standardized conditions (e.g., fixed dosing, animal strain). Use molecular docking to assess binding affinity variations (e.g., AutoDock Vina) and validate via site-directed mutagenesis of target receptors .
Q. What role do hydrogen-bonding patterns play in the compound’s crystallographic stability and solubility?
- Methodology : Analyze crystal packing via graph set analysis (e.g., Etter’s rules ). Identify motifs like R₂²(8) dimers formed by N–H···O bonds. Correlate with solubility profiles (e.g., shake-flask method in pH 7.4 buffer) to inform formulation strategies .
Q. What strategies are effective for assessing in vitro and in vivo toxicity profiles?
- Methodology : Conduct MTT assays on HepG2 cells for acute toxicity (IC₅₀). For chronic toxicity, administer the compound to rats (28-day OECD 407 protocol) and monitor hematological/organ weight changes. Compare with positive controls (e.g., cisplatin) .
Q. How can mechanistic interactions with biological targets (e.g., GABA receptors) be elucidated?
- Methodology : Use radioligand displacement assays (³H-flumazenil for GABAₐ receptors) to measure Ki values. Validate via patch-clamp electrophysiology in hippocampal neurons to assess chloride ion flux modulation. Cross-reference with computational models (e.g., molecular dynamics simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
